2-Amino-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-methylbenzenesulfonamide is an organic compound with the molecular formula C7H10N2O2S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the second position and a methyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-methylaniline with chlorosulfonic acid to form 3-methylbenzenesulfonyl chloride, which is then treated with ammonia to yield 2-Amino-3-methylbenzenesulfonamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
2-Amino-3-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes involved in folic acid synthesis, similar to other sulfonamide compounds . This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division, leading to the antibacterial and anticancer effects observed.
Comparison with Similar Compounds
2-Amino-3-methylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: Used as an antibiotic, it has a similar mechanism of action but different structural features.
Sulfadiazine: Another antibiotic with a broader spectrum of activity.
N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Studied for its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other sulfonamides.
Properties
CAS No. |
71503-16-7 |
---|---|
Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-amino-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |
InChI Key |
LBDDUUNOTCZQJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.